molecular formula C19H19BrFN3O3 B4053292 (2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

Cat. No.: B4053292
M. Wt: 436.3 g/mol
InChI Key: ACDIPIKRZRQPNA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a fluoro-methyl-nitrophenyl group, and a methylpiperazinyl group, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Common reagents used in the synthesis include bromobenzene, fluoro-nitrobenzene, and methylpiperazine. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as catalyst concentration, solvent choice, and reaction temperature is crucial to maximize efficiency and minimize waste. Advanced techniques like catalytic hydrogenation and high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, alcohols, and halogenated compounds.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is unique due to its combination of bromophenyl, fluoro-nitrophenyl, and methylpiperazinyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3O3/c1-12-9-18(16(21)10-17(12)24(26)27)22-7-8-23(13(2)11-22)19(25)14-5-3-4-6-15(14)20/h3-6,9-10,13H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDIPIKRZRQPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2Br)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.